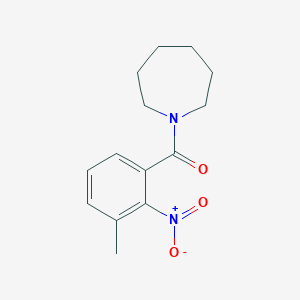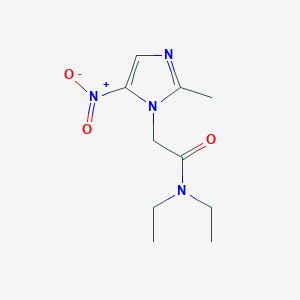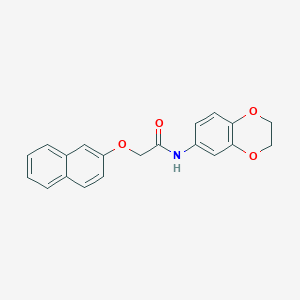
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide, also known as DMXAA, is a synthetic small molecule that has been found to have potential anti-cancer properties. It was first synthesized in the late 1990s and has since been studied extensively for its mechanisms of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has been shown to induce the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the formation of blood vessels, which is known as anti-angiogenesis.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide is that it has been shown to have anti-tumor effects in a variety of cancer cell lines, making it a potentially useful tool for studying cancer biology. However, one limitation is that the mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anti-cancer therapies. Another direction is to explore the potential of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide in clinical trials.
Synthesis Methods
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylquinoxaline with pyrrolidinecarboxylic acid, followed by the addition of acetic anhydride and hydrochloric acid. Other methods include the reaction of 2,3-dimethylquinoxaline with pyrrolidine and then subsequent carboxylation, or the reaction of 2,3-dimethylquinoxaline with pyrrolidine-2-carboxylic acid.
Scientific Research Applications
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including lung, breast, and prostate cancer. N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has also been shown to enhance the effects of radiation therapy and chemotherapy in preclinical studies.
properties
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-11(2)17-14-9-12(5-6-13(14)16-10)18-15(20)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTMSSRMLGOKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7070757 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5755302.png)
![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)
![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)

![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)

methanone](/img/structure/B5755394.png)

![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)
![2-(3,5-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5755410.png)

